molecular formula C9H9BrO3S B12855522 1-(3-bromo-5-methylsulfonylphenyl)ethanone

1-(3-bromo-5-methylsulfonylphenyl)ethanone

Cat. No.: B12855522
M. Wt: 277.14 g/mol
InChI Key: VFJPUGVKVZJMJW-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylsulfonylphenyl)ethanone is an acetophenone derivative with a bromine atom at the 3-position and a methylsulfonyl (-SO₂CH₃) group at the 5-position of the phenyl ring. The methylsulfonyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C9H9BrO3S

Molecular Weight

277.14 g/mol

IUPAC Name

1-(3-bromo-5-methylsulfonylphenyl)ethanone

InChI

InChI=1S/C9H9BrO3S/c1-6(11)7-3-8(10)5-9(4-7)14(2,12)13/h3-5H,1-2H3

InChI Key

VFJPUGVKVZJMJW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Br)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Bromination Step

  • Starting Material: Typically, 3-methylsulfonylacetophenone or a related acetophenone derivative is used as the precursor.
  • Reagents: Bromination is performed using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.
  • Catalysts and Conditions: Catalysts such as ferric chloride (FeCl3) or other Lewis acids may be employed to facilitate electrophilic aromatic substitution. The reaction is often conducted under controlled temperature (e.g., 0–50 °C) and inert atmosphere (nitrogen) to prevent side reactions.
  • Outcome: The bromine atom is introduced selectively at the 3-position of the phenyl ring, yielding 3-bromo-5-methylsulfonylacetophenone intermediates with high regioselectivity and yields around 80% under optimized conditions.

Sulfonylation Step

  • Reagents: The methylsulfonyl group is introduced using sulfonylating agents such as methanesulfonyl chloride.
  • Conditions: The reaction is typically carried out under basic conditions to neutralize the hydrochloric acid generated and to promote nucleophilic substitution. Common bases include sodium hydroxide or triethylamine.
  • Solvents: Polar aprotic solvents like tetrahydrofuran (THF) or ethyl acetate are preferred to dissolve reactants and facilitate the reaction.
  • Process: The brominated intermediate is treated with the sulfonylating agent, often at temperatures ranging from room temperature to 100 °C, with stirring for several hours to ensure complete conversion.
  • Purification: After reaction completion, the mixture is neutralized, extracted, and purified by recrystallization or chromatography to obtain the target compound with purity exceeding 97%.

Alternative Multi-Step Synthesis (Patent-Based Method)

A patented process (CN107652246B) describes a more elaborate synthetic route involving:

  • Step 1: Bromination of 2-methylbenzaldehyde to form 2-bromo-6-methylbenzaldehyde using NBS and ferric trichloride catalyst in ethyl acetate under nitrogen atmosphere at 50 °C.
  • Step 2: Conversion of the brominated aldehyde to an oxime intermediate by reaction with hydroxylamine hydrochloride under alkaline conditions.
  • Step 3: Cyclization of the oxime intermediate to form a dihydroisoxazole derivative via chlorination and ethylene pressure.
  • Step 4: Sulfonylation of the dihydroisoxazole intermediate with a sulfonylation reagent and ferric trichloride catalyst to introduce the methylsulfonyl group.
  • Step 5: Final bromination to yield 3-bromo-2-methyl-6-(methylsulfonyl)phenyl derivatives with high purity and yields (~80%).

This method emphasizes controlled reaction conditions, including temperature, pH adjustment, and solvent recycling, to optimize yield and purity.

Data Table: Summary of Key Preparation Parameters

Step Reagents/Conditions Temperature (°C) Yield (%) Purity (%) Notes
Bromination NBS, FeCl3 catalyst, ethyl acetate 0–50 ~80 >98 Dropwise addition under N2 atmosphere
Sulfonylation Methanesulfonyl chloride, base (NaOH/Et3N) Room temp–100 75–85 >97 Basic conditions, polar aprotic solvent
Oxime formation Hydroxylamine hydrochloride, NaOH 20 76 >98 Alkaline aqueous medium
Cyclization NCS, ferric chloride, ethylene pressure 60 80 >98 Controlled pressure and temperature
Final bromination NBS, ferric trichloride, THF 50–65 80 >97 Reflux and stirring

Research Findings and Analysis

  • The bromination step is critical for regioselectivity; use of NBS with ferric chloride catalyst ensures selective substitution at the 3-position without over-bromination.
  • Sulfonylation under basic conditions efficiently introduces the methylsulfonyl group, which is a strong electron-withdrawing substituent influencing the compound’s reactivity.
  • The patented multi-step synthesis provides a robust route with high yields and purity, suitable for industrial scale-up due to solvent recycling and controlled reaction parameters.
  • The combination of bromine and methylsulfonyl substituents on the phenyl ring enhances the compound’s electrophilicity, making it a versatile intermediate for further chemical transformations such as coupling reactions.
  • Purification by recrystallization (e.g., ethanol) is effective in achieving high purity (>97%), essential for research and pharmaceutical applications.

Chemical Reactions Analysis

1-(3-Bromo-5-methylsulfonylphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

1-(3-Bromo-5-methylsulfonylphenyl)ethanone serves as an essential intermediate in the synthesis of various pharmaceutical compounds. It is often employed in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. For instance, the compound has been utilized in synthesizing derivatives that exhibit anti-inflammatory properties, which are crucial for developing treatments for conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

Recent studies have investigated the anticancer potential of derivatives synthesized from this compound. Research has demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including prostate and colon cancer cells. In vitro studies have shown that these compounds can induce apoptosis and inhibit cell proliferation, making them promising candidates for further development as anticancer agents .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Several derivatives have been tested against a range of bacterial strains, demonstrating significant antibacterial activity. This application is particularly relevant in the context of rising antibiotic resistance, where new antimicrobial agents are urgently needed .

Mechanistic Studies

Mechanistic studies involving this compound derivatives have provided insights into their biological activity. For example, investigations into their mode of action have revealed interactions with specific biological targets, which could lead to the development of more effective drugs with fewer side effects. These studies often utilize advanced techniques such as NMR spectroscopy and mass spectrometry to characterize the compounds and their interactions with biological macromolecules .

Structure-Activity Relationship (SAR) Studies

The exploration of structure-activity relationships (SAR) for compounds derived from this compound has been a focus area in medicinal chemistry. By systematically modifying the chemical structure, researchers have identified key functional groups that enhance biological activity or selectivity towards specific targets. This information is critical for optimizing lead compounds during drug development .

Data Table: Summary of Biological Activities

Compound DerivativeActivity TypeTarget Organism/Cell LineReference
Derivative AAnticancerProstate Cancer (PC3)
Derivative BAntimicrobialStaphylococcus aureus
Derivative CAnti-inflammatoryHuman Keratocytes (HaCaT)
Derivative DCytotoxicColon Cancer (SW620)

Case Studies

Case Study 1: Synthesis and Evaluation of Anticancer Agents
A study synthesized a series of derivatives from this compound and evaluated their cytotoxicity against several cancer cell lines. The results indicated that modifications on the sulfonyl group significantly enhanced anticancer activity, suggesting a pathway for developing potent therapeutic agents .

Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of synthesized derivatives against clinical strains of bacteria. The findings revealed that certain derivatives exhibited potent antibacterial properties, indicating their potential use as new antimicrobial agents in clinical settings .

Mechanism of Action

The mechanism of action of 1-(3-bromo-5-methylsulfonylphenyl)ethanone involves its interaction with molecular targets through covalent bonding or non-covalent interactions. The bromine atom and the methylsulfonyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition, receptor modulation, and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(3-bromo-5-methylsulfonylphenyl)ethanone with structurally related ethanone derivatives, focusing on substituent effects, synthesis, and bioactivity.

Table 1: Structural and Functional Comparison of Ethanone Derivatives

Compound Name Substituents (Position) Molecular Weight Key Properties/Activities Synthesis Notes
This compound Br (3), -SO₂CH₃ (5) ~283.14 (calc) Strong EWG; potential for polar interactions Likely via sulfonation of bromophenyl precursors (analogous to Suzuki coupling in )
1-(3-Bromo-5-methoxyphenyl)ethanone Br (3), -OCH₃ (5) 245.07 Moderate EWG; lower polarity vs. -SO₂CH₃ Methoxylation of bromophenyl intermediates
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone -OH (2,5), -OCH₃ (4) 196.16 α-Glucosidase inhibitor (IC₅₀: −0.87 Kcal/mol binding energy) Condensation with diamine derivatives
1-(3-Bromo-2-hydroxy-5-methoxyphenyl)ethanone Br (3), -OH (2), -OCH₃ (5) 245.07 Enhanced solubility due to hydroxyl group Multi-step halogenation/oxidation
1-(3-Bromo-4-hydroxyphenyl)ethanone Br (3), -OH (4) 229.03 Ortho-substituent effects on reactivity Halogenation of hydroxyphenyl precursors

Key Comparisons

Methoxy (-OCH₃): A moderate electron-donating group (EDG) that improves solubility but reduces electrophilicity compared to -SO₂CH₃ . Hydroxyl (-OH): Introduces hydrogen-bonding capability, critical for α-glucosidase inhibitory activity (e.g., binding energy −0.92 Kcal/mol for dihydroxy analogs ).

Synthetic Pathways

  • The methylsulfonyl group likely requires sulfonation of a bromophenyl intermediate, as seen in methods for pyridine-based analogs .
  • Methoxy and hydroxyl analogs are synthesized via electrophilic substitution (e.g., methoxylation ) or condensation reactions .

Biological Activity α-Glucosidase Inhibition: Analogs with multiple hydroxyl groups (e.g., 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) exhibit stronger inhibition than methoxy-only derivatives due to hydrogen bonding . Antimicrobial Potential: Schiff base derivatives of ethanones (e.g., 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone) show activity against E. coli and Salmonella Typhi , suggesting that the methylsulfonyl analog could be explored for similar applications.

Physicochemical Properties

  • The methylsulfonyl group increases molecular polarity and may improve bioavailability compared to methoxy or methyl analogs.
  • Bromine at the 3-position sterically hinders para-substitutions, influencing regioselectivity in further reactions .

Biological Activity

1-(3-bromo-5-methylsulfonylphenyl)ethanone, a compound with potential pharmaceutical applications, is characterized by its unique chemical structure that includes a bromine atom and a methylsulfonyl group. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in the fields of oncology and inflammation.

  • Molecular Formula : C9H10BrO2S
  • Molecular Weight : 277.15 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the bromine and sulfonyl groups enhances its reactivity and binding affinity to various proteins, particularly those involved in inflammatory pathways and cancer cell proliferation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting key signaling pathways such as NF-kB and COX enzymes.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell growth
Anti-inflammatoryReduction in pro-inflammatory cytokines
Enzyme InhibitionInhibition of COX-2

Case Study 1: Antitumor Effects

A study evaluated the effects of this compound on human prostate cancer PC-3 cells. The compound was found to significantly reduce cell viability in a dose-dependent manner. Apoptosis was confirmed through assays measuring DNA fragmentation and PARP cleavage.

Case Study 2: Anti-inflammatory Mechanisms

In an experimental model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a potential role in managing inflammatory diseases.

Research Findings

Recent findings highlight the following aspects:

  • Cell Viability Assays : The compound demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating potent antitumor properties.
  • Inflammatory Pathway Modulation : Inhibition of NF-kB activation was observed, suggesting a mechanism for its anti-inflammatory effects.
  • Structure-Activity Relationship (SAR) : Variations in the bromine and sulfonyl substituents significantly affected biological activity, providing insights for further drug development.

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